gamma-Secretase Inhibitor II

Description

Overview of the Gamma-Secretase Complex

The gamma-secretase complex is an intricate molecular machine essential for the cleavage of a multitude of type I transmembrane proteins. nih.gov Its activity is fundamental to various signaling pathways that govern cell fate decisions, proliferation, and differentiation. pnas.orgnih.gov

Subunit Composition and Molecular Architecture

The functional gamma-secretase complex is a high molecular weight assembly composed of four core protein subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). nih.govscispace.com These subunits assemble in a 1:1:1:1 stoichiometry. proteopedia.org

Presenilin (PS): This is the catalytic heart of the complex. nih.gov In humans, there are two homologous forms, Presenilin-1 (PS1) and Presenilin-2 (PS2). researchgate.net Presenilin is a nine-transmembrane protein that undergoes autocatalytic cleavage into an N-terminal fragment (NTF) and a C-terminal fragment (CTF) to become active. pnas.org The two catalytic aspartate residues, essential for proteolytic activity, are located on transmembrane domains 6 and 7. pnas.org

Nicastrin (NCT): A large, single-transmembrane glycoprotein, Nicastrin's large extracellular domain is thought to be involved in substrate recognition. proteopedia.org

Anterior pharynx-defective 1 (APH-1): A seven-transmembrane protein, APH-1 forms a stable subcomplex with Nicastrin, which is an early step in the assembly of the entire gamma-secretase complex. xmu.edu.cn

Presenilin enhancer 2 (PEN-2): This small, two-transmembrane protein is crucial for the final maturation and activation of the complex, including the endoproteolysis of Presenilin. proteopedia.org

Intracellular Localization and Dynamic Trafficking

The assembly of the gamma-secretase complex begins in the endoplasmic reticulum (ER) and continues through the Golgi apparatus. nih.gov While components of the complex are found in the ER and Golgi, active gamma-secretase is predominantly located at the cell surface and in endosomal compartments. nih.gov The trafficking of the complex and its substrates is a highly regulated process that influences which proteins are cleaved. xmu.edu.cnnih.gov The subcellular location of cleavage can differ for various substrates. For instance, a significant portion of Notch processing occurs at the cell surface, whereas the majority of Amyloid Precursor Protein (APP) processing takes place in intracellular compartments. pnas.org The dynamic trafficking of both the enzyme and its substrates through various cellular compartments is critical in determining the proteolytic outcome. nih.gov

Enzymatic Activity and Mechanism of Intramembrane Proteolysis

Gamma-secretase is an aspartyl protease that performs the unusual task of hydrolyzing peptide bonds within the hydrophobic environment of the lipid bilayer. nih.govnih.gov The catalytic activity resides in the Presenilin subunit, which contains two conserved aspartate residues (D257 and D385 in PS1) in its transmembrane domains. researchgate.net These aspartates are essential for catalysis. The process of intramembrane proteolysis is thought to involve the entry of water molecules into the active site, which is a key step for the nucleophilic attack on the substrate's peptide bond. nih.gov The enzyme typically performs an initial cleavage near the cytoplasmic side of the transmembrane domain, followed by a series of successive cleavages that occur approximately every three to four amino acids. acs.org

Physiological Substrates of Gamma-Secretase

Gamma-secretase has a broad range of substrates, with over 100 type I transmembrane proteins identified to date. nih.gov Among the most extensively studied and physiologically significant are the Amyloid Precursor Protein (APP) and the Notch family of receptors.

Amyloid Precursor Protein (APP) Processing and Cleavage Products

The processing of APP by gamma-secretase is a central event in the pathogenesis of Alzheimer's disease. portlandpress.com APP can be processed through two main pathways:

Non-amyloidogenic pathway: APP is first cleaved by α-secretase within the amyloid-beta (Aβ) domain. portlandpress.com This cleavage produces a soluble ectodomain (sAPPα) and a membrane-bound C-terminal fragment called C83. portlandpress.com Subsequent cleavage of C83 by gamma-secretase releases a non-toxic p3 peptide and the APP intracellular domain (AICD). nih.govportlandpress.com

Amyloidogenic pathway: In this pathway, APP is first cleaved by β-secretase (BACE1), generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment known as C99. portlandpress.comnih.gov Gamma-secretase then cleaves C99 at multiple sites to produce the Aβ peptide, which is released into the extracellular space, and the AICD. nih.govnih.gov The Aβ peptides can vary in length, typically from 38 to 43 amino acids. nih.gov

The AICD, a product of both pathways, can translocate to the nucleus and participate in the regulation of gene transcription. frontiersin.org

Notch Receptor Cleavage and Canonical Signaling Pathways

The cleavage of Notch receptors by gamma-secretase is fundamental for a highly conserved cell-to-cell signaling pathway that regulates cell fate decisions during development and in adult tissues. nih.govnih.gov The canonical Notch signaling pathway is initiated by the binding of a Notch receptor to a ligand on an adjacent cell. nih.govfrontiersin.org This interaction triggers a sequence of proteolytic cleavages:

The first cleavage occurs in the extracellular domain by an ADAM family metalloprotease, resulting in a membrane-anchored fragment called the Notch extracellular truncation (NEXT). nih.govfrontiersin.org

NEXT is then a substrate for gamma-secretase, which cleaves it within the transmembrane domain. frontiersin.org This cleavage releases the Notch intracellular domain (NICD). nih.gov

The liberated NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind family. nih.gov This complex activates the transcription of Notch target genes, such as those in the Hes and Hey families. qiagen.com

This signaling pathway is critical for processes such as cell proliferation, differentiation, and apoptosis. nih.gov

Gamma-Secretase Inhibitor II

Gamma-secretase inhibitors (GSIs) are small molecules that block the catalytic activity of the gamma-secretase complex. nih.gov By inhibiting the enzyme, GSIs prevent the cleavage of its numerous substrates, including APP and Notch. ijbs.com This inhibitory action has been explored for its therapeutic potential in various diseases. nih.gov

One such inhibitor is This compound . Research has shown that this class of inhibitors can effectively block the cleavage of Notch, thereby inhibiting the Notch signaling pathway. mdpi.com Studies have demonstrated that inhibiting Notch signaling with GSIs can impact the growth of certain cancer cells. For example, this compound has been shown to affect the growth of cancer stem cells. mdpi.com

It is important to note that due to the wide range of gamma-secretase substrates, the non-selective inhibition of the enzyme can lead to effects on multiple signaling pathways. ijbs.com

Diverse Range of Other Transmembrane Substrates

Gamma-secretase is an intramembrane protease complex responsible for cleaving a wide array of type-I single-pass transmembrane proteins. researchgate.netnih.gov While its cleavage of the Amyloid Precursor Protein (APP) and Notch receptors is the most studied, the enzyme's substrate repertoire is extensive, with some studies identifying over 149 potential substrates. nih.govnih.gov This broad substrate specificity has led to the consideration of gamma-secretase as a "proteasome of the membrane," playing a key role in membrane protein turnover and cellular signaling. plos.orgnih.gov

The processing of these substrates by gamma-secretase is not random. A primary requirement for a protein to be a substrate is that it must be a type-I integral membrane protein that has undergone ectodomain shedding by other proteases, such as α- or β-secretases. plos.orgpnas.org This initial cleavage leaves a membrane-tethered C-terminal fragment (CTF) with a short extracellular domain, which is then recognized and cleaved by gamma-secretase within its transmembrane domain. plos.orgfrontiersin.org

Beyond APP and Notch, the substrates of gamma-secretase are functionally diverse, participating in a multitude of biological processes. nih.gov The cleavage of these proteins by gamma-secretase often releases an intracellular domain (ICD) that can translocate to the nucleus and modulate gene transcription, a critical step in various signaling pathways. plos.orgopenaccessjournals.com For instance, the cleavage of N-cadherin can lead to the degradation of a transcriptional factor, and the processing of ErbB4 can inhibit astrocyte differentiation. openaccessjournals.com

The diverse range of substrates highlights the broad physiological role of gamma-secretase in embryonic development, tissue homeostasis, and signal transduction. nih.gov Consequently, the non-selective inhibition of this enzyme can interfere with numerous essential cellular functions. nih.gov

Table 1: Selected Gamma-Secretase Substrates (Other than APP)

| Substrate | General Function | Reference |

|---|---|---|

| Notch | Cell fate determination, development, cell differentiation | nih.govopenaccessjournals.comproteopedia.org |

| N-cadherin | Cell-cell adhesion | openaccessjournals.com |

| E-cadherin | Maintenance of epithelial phenotype | proteopedia.orgaacrjournals.org |

| ErbB4 | Receptor tyrosine kinase signaling, cell differentiation | openaccessjournals.commdpi.com |

| CD44 | Cell-cell and cell-matrix interactions, cancer stem cell marker | proteopedia.orgaacrjournals.org |

| TREM2 | Microglial signaling, immune response | nih.govproteopedia.org |

| LDL receptor-related protein (LRP) | Ligand endocytosis, signaling | mdpi.com |

| TNFR1 | Pro-inflammatory and apoptotic signaling | nih.gov |

| Interleukin-6 Receptor (IL6R) | Cytokine signaling | aacrjournals.org |

Rationale for Gamma-Secretase Inhibition in Disease Research

The central role of gamma-secretase in cleaving critical signaling proteins makes it a significant target for therapeutic intervention in various diseases, most notably Alzheimer's disease and cancer. plos.orgijbs.com The rationale for inhibiting gamma-secretase stems directly from its function in pathological signaling cascades.

Alzheimer's Disease: The primary rationale for developing gamma-secretase inhibitors (GSIs) for Alzheimer's disease (AD) is to prevent the formation of amyloid-beta (Aβ) peptides. openaccessjournals.comnih.gov In the amyloidogenic pathway, APP is first cleaved by β-secretase, producing a C-terminal fragment (C99). frontiersin.org Gamma-secretase then cleaves this C99 fragment at various positions to generate Aβ peptides of different lengths, including the neurotoxic Aβ42 species. frontiersin.orgproteopedia.org These peptides can aggregate to form the amyloid plaques that are a pathological hallmark of AD. nih.gov Therefore, inhibiting the catalytic activity of gamma-secretase presents a logical strategy to reduce Aβ production and accumulation in the brain. openaccessjournals.comnih.gov Numerous potent, orally active GSIs have been developed that can successfully lower Aβ concentrations in preclinical models. openaccessjournals.comnih.gov

Cancer: In oncology, the rationale for GSI development is primarily based on the inhibitor's ability to block Notch signaling. ijbs.commdpi.com The Notch signaling pathway is crucial for cell development and differentiation, but its dysregulation is implicated in a wide variety of cancers. nih.govmdpi.com The activation of Notch signaling requires cleavage of the Notch receptor by gamma-secretase, which releases the Notch intracellular domain (NICD). mdpi.com The NICD then moves to the nucleus to activate genes that promote tumor growth and survival. mdpi.com By inhibiting gamma-secretase, GSIs prevent the release of NICD, thereby blocking this oncogenic signaling pathway. ijbs.commdpi.com This approach has shown promise in preclinical models for cancers where Notch signaling is a key driver, such as T-cell acute lymphoblastic leukemia (T-ALL). nih.gov

Furthermore, the anticancer effects of GSIs may not be limited to Notch inhibition. Research suggests that blocking the cleavage of other gamma-secretase substrates, such as CD44 and E-cadherin, could also contribute to their anti-tumor activity. aacrjournals.org For example, inhibiting the cleavage of E-cadherin can stimulate the disassembly of the E-cadherin–β-catenin complex, which can promote tumor cell survival and progression. aacrjournals.org

Despite the strong rationale, a significant challenge in the clinical development of GSIs is the potential for mechanism-based toxicity due to the non-discriminatory inhibition of the processing of numerous vital substrates. openaccessjournals.comacs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Compound E |

| DAPT |

| L-682,679 |

| L-685,458 |

| LY2886721 |

| LY411575 |

| MDL-28170 |

| MK-0752 |

Properties

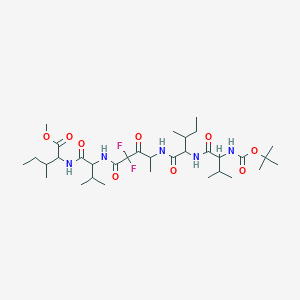

Molecular Formula |

C33H57F2N5O9 |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

methyl 2-[[2-[[2,2-difluoro-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-3-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoate |

InChI |

InChI=1S/C33H57F2N5O9/c1-14-18(7)23(37-27(43)22(17(5)6)40-31(47)49-32(10,11)12)28(44)36-20(9)25(41)33(34,35)30(46)39-21(16(3)4)26(42)38-24(19(8)15-2)29(45)48-13/h16-24H,14-15H2,1-13H3,(H,36,44)(H,37,43)(H,38,42)(H,39,46)(H,40,47) |

InChI Key |

BZPZKKSYPNZRTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)OC)(F)F)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Gamma Secretase Inhibitor Ii: Molecular Profile and Mechanism of Action

General Characteristics of Gamma-Secretase Inhibitor II

This compound is a compound utilized in neuroscience research to investigate the biological activity of γ-secretase. Its primary characteristics are defined by its chemical nature and its specific interaction with the enzyme complex.

This compound is a cell-permeable and reversible inhibitor of γ-secretase. sigmaaldrich.com Its chemical structure is designed to mimic the peptide substrate of the enzyme, a characteristic known as being peptidomimetic. This mimicry allows it to interact with the enzyme's active site. The reversibility of its binding indicates that it does not form a permanent, covalent bond with the enzyme, allowing for the potential restoration of enzyme activity if the inhibitor is removed.

This inhibitor demonstrates a selective profile in its activity. It has been shown to inhibit the production of amyloid β-protein (Aβ) in Chinese hamster ovary cells transfected with the β-amyloid precursor protein (APP), with a reported half-maximal inhibitory concentration (IC50) of 13 µM. sigmaaldrich.com In contrast, it exhibits significantly weaker inhibitory effects on other enzymes, such as calpain II, where the IC50 value is 100 µM in a purified enzyme assay. sigmaaldrich.com This suggests a degree of selectivity for γ-secretase over at least some other proteases.

Molecular Basis of Gamma-Secretase Inhibition

The inhibitory action of compounds like this compound on the γ-secretase complex is rooted in specific molecular interactions at the level of the enzyme's catalytic core and can also be influenced by more complex allosteric mechanisms.

The catalytic activity of the γ-secretase complex resides within the presenilin (PS) subunit. medchemexpress.comnih.gov Presenilin is an aspartyl protease that is cleaved into an N-terminal fragment (NTF) and a C-terminal fragment (CTF), both of which are essential for enzymatic function. nih.gov Transition-state analogue inhibitors, which are designed to bind to the active site of proteases, have been shown to directly interact with the presenilin subunits. nih.gov As a peptidomimetic compound, this compound is designed to interact with the active site of γ-secretase within the presenilin component, thereby blocking the access of natural substrates like APP and Notch. scbt.com This direct competition for the active site is a form of orthosteric inhibition.

Beyond direct active site inhibition, the activity of γ-secretase can also be influenced by allosteric modulators. These molecules bind to a site on the enzyme that is distinct from the active site, inducing conformational changes that can alter the enzyme's catalytic activity or substrate specificity. nih.govnih.govbohrium.com For instance, certain di-coumarin compounds have been shown to bind to an allosteric site on the γ-secretase complex. nih.gov This binding event triggers a conformational change within the active site, specifically at the S1 and S2 sub-sites, which leads to a selective inhibition of Aβ42 production. nih.gov While not specifically characterized as an allosteric modulator, the existence of such mechanisms highlights the complex regulation of γ-secretase and the potential for inhibitors to act through mechanisms other than direct, competitive binding at the active site. These allosteric sites represent potential targets for developing novel modulators of γ-secretase activity. nih.govbohrium.com

Substrate Processing Specificity and Selectivity Challenges

A significant challenge in the development and application of γ-secretase inhibitors is the enzyme's broad range of substrates. The γ-secretase complex is not only responsible for the cleavage of APP to produce Aβ peptides but also processes a variety of other type I transmembrane proteins, a prominent example being the Notch receptor. nih.govnih.gov

The cleavage of Notch is crucial for its signaling pathway, which plays a vital role in cell-fate decisions. nih.gov Consequently, non-selective inhibition of γ-secretase can disrupt Notch signaling, leading to potential toxicities. nih.gov This lack of selectivity has been a major hurdle in the clinical development of γ-secretase inhibitors for conditions like Alzheimer's disease. nih.gov

The challenge is further compounded by the existence of multiple, distinct γ-secretase complexes. ki.se The catalytic presenilin subunit and the APH-1 subunit both have different homologues (PS1/PS2 and Aph-1a/Aph-1b), which can assemble into different combinations, each potentially having distinct substrate specificities. ki.se For example, research in human cortical neurons has shown that while both PS1- and PS2-containing complexes can cleave APP and Notch, the cleavage of another substrate, N-cadherin, appears to be solely dependent on PS1. eneuro.org This heterogeneity in the enzyme complex itself adds another layer of complexity to achieving substrate-selective inhibition. Therefore, a key goal in the field is to develop inhibitors or modulators that can selectively target the processing of one substrate (like APP) without affecting the processing of others (like Notch). nih.govnih.gov

Inhibitory Activity of Various Gamma-Secretase Inhibitors

| Compound | Target | IC50 | Notes |

| This compound | Amyloid β-protein production | 13 µM | Weak inhibition of calpain II (IC50 = 100 µM) sigmaaldrich.com |

| Avagacestat (BMS-708163) | Aβ42 and Aβ40 inhibition | 0.27 nM and 0.30 nM | Also inhibits NICD with an IC50 of 0.84 nM medchemexpress.com |

| Semagacestat (B1675699) | Aβ42, Aβ38, and Aβ40 | 10.9 nM, 12 nM, and 12.1 nM | Also inhibits Notch signaling with an IC50 of 14.1 nM medchemexpress.com |

| Nirogacestat (PF-3084014) | γ-secretase | 6.2 nM | Reversible and noncompetitive inhibitor medchemexpress.com |

| L-685,458 | Amyloid β-protein precursor γ-secretase activity | 17 nM | Transition state analog inhibitor medchemexpress.com |

| Compound E | β-amyloid(40), β-amyloid(42), and Notch γ-secretase cleavage | 0.24 nM, 0.37 nM, and 0.32 nM | Broad spectrum inhibitor medchemexpress.com |

| LY-411575 | γ-secretase | 0.078 nM (membrane) / 0.082 nM (cell-based) | Also inhibits Notch S3 cleavage with an IC50 of 0.39 nM medchemexpress.com |

| RO4929097 (RG-4733) | γ secretase | 4 nM | Inhibits cellular processing of Aβ40 and Notch with EC50 of 14 nM and 5 nM, respectively medchemexpress.com |

Differential Inhibition Profiles Across Notch Receptor Isoforms (Notch1-4)

The precise differential inhibition profile of this compound across the four mammalian Notch receptor isoforms (Notch1, Notch2, Notch3, and Notch4) is not extensively detailed in publicly available literature. However, the activity of gamma-secretase inhibitors (GSIs) as a class provides a framework for understanding their expected impact.

Gamma-secretase is responsible for the final proteolytic cleavage of Notch receptors, a critical step for the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression, which is vital for cell-fate determination. aacrjournals.org Non-selective GSIs typically inhibit the processing of all four Notch receptors, which can lead to significant side effects due to the disruption of these essential signaling pathways. embopress.org

Research on various GSIs has revealed that pharmacological profiles can differ significantly between compounds. For instance, some inhibitors show distinct potencies against different Notch isoforms. The inhibitor RO4929097 inhibits the cleavage of Notch1 with an IC50 of 0.46 nM and Notch4 with a lower potency (IC50 of 3.4 nM), while paradoxically increasing the cleavage of Notch3 at certain concentrations. embopress.org In contrast, the inhibitor BMS-906024 has been shown to inhibit all four Notch substrates with roughly equivalent potency. embopress.org This highlights that while class-wide effects on Notch are expected, specific inhibitors can have unique, isoform-selective characteristics. Without specific studies on this compound, its profile is presumed to be broadly inhibitory across Notch isoforms, a common feature of many GSIs developed initially for Alzheimer's disease research. aacrjournals.orgembopress.org

Cross-Inhibition of Signal Peptide Peptidase (SPP) and SPPL Family Members

This compound has been shown to exhibit cross-inhibition against members of the signal peptide peptidase (SPP) and signal peptide peptidase-like (SPPL) family of intramembrane aspartyl proteases. nih.gov These proteases are structurally and mechanistically related to presenilin, the catalytic core of the gamma-secretase complex. However, while gamma-secretase cleaves type I transmembrane proteins, the SPP/SPPL family processes type II transmembrane proteins. acs.org

Studies have demonstrated that this compound efficiently inhibits SPP/SPPLs without significant selectivity among the family members. This inhibition occurs at concentrations in the sub-micromolar to micromolar range. The broad cross-inhibition profile suggests that the inhibitor targets a conserved mechanism or structure within this protease superfamily.

| Protease Family | Effect of this compound | Selectivity |

|---|---|---|

| SPP/SPPLs | Efficient Inhibition (sub-μM to μM) | Non-selective |

Impact on the Cleavage of Other Functionally Important Substrates (e.g., N-cadherin, EphB2)

Beyond APP and Notch, gamma-secretase cleaves a large number of type I transmembrane proteins, regulating diverse biological processes. nih.gov this compound, by blocking the enzyme's function, is expected to interfere with the processing of these other substrates.

N-cadherin : This cell adhesion molecule is crucial for synaptic stability and function. researchgate.net N-cadherin undergoes ectodomain shedding by metalloproteases, creating a C-terminal fragment (N-cad/CTF1) that is a substrate for gamma-secretase. nih.govnih.gov The subsequent cleavage by gamma-secretase releases an intracellular domain (N-cad/CTF2). researchgate.net Inhibition of gamma-secretase blocks this final cleavage, leading to the accumulation of N-cad/CTF1. nih.gov This disruption can affect cell-cell adhesion and synaptic integrity. embopress.orgscispace.com

EphB2 : The EphB2 receptor is a tyrosine kinase involved in synaptic plasticity, axon guidance, and angiogenesis. nih.gov Similar to N-cadherin, EphB2 is processed in a sequential manner, with the final intramembrane cleavage of its C-terminal fragment (EphB2/CTF1) being performed by gamma-secretase. nih.govnih.gov This cleavage releases the intracellular kinase domain (EphB2/CTF2) into the cytoplasm. nih.gov GSIs block the production of EphB2/CTF2, which can interfere with downstream signaling pathways regulated by the receptor. nih.govresearchgate.net

While specific studies detailing the precise potency of this compound against N-cadherin and EphB2 cleavage are not widely documented, its function as a GSI implies it will inhibit the processing of these and other gamma-secretase substrates.

Conceptual Distinction between Gamma-Secretase Inhibitors and Modulators

Mechanistic Differences in Aβ Production Regulation

Gamma-secretase inhibitors (GSIs) and gamma-secretase modulators (GSMs) represent two distinct therapeutic strategies that target the gamma-secretase complex to reduce the production of pathogenic Aβ42, but they operate through fundamentally different mechanisms.

Gamma-Secretase Inhibitors (GSIs) : These compounds act as classical enzyme inhibitors. They typically target the active site of presenilin, the catalytic subunit of the gamma-secretase complex, blocking its proteolytic activity. embopress.org This non-selective inhibition prevents the cleavage of all gamma-secretase substrates, including APP-CTFs and Notch. The consequence for Aβ production is a broad reduction of all Aβ peptide species (Aβ42, Aβ40, Aβ38, etc.). A key mechanistic hallmark of GSIs is the accumulation of the direct upstream substrate, APP β-CTF. jneurosci.orgplos.org

| Feature | Gamma-Secretase Inhibitors (GSIs) | Gamma-Secretase Modulators (GSMs) |

|---|---|---|

| Mechanism of Action | Inhibit catalytic activity | Allosterically modulate cleavage site |

| Effect on Aβ42/Aβ40 | Decrease | Decrease |

| Effect on Aβ38/Aβ37 | Decrease | Increase |

| Effect on Total Aβ | Decrease | No significant change |

| APP β-CTF Levels | Increase | No significant change |

| Effect on Notch Cleavage | Inhibit | Generally spare |

Preclinical Research Paradigms and Key Findings

Oncological Research Applications

Inhibition of Tumor Cell Proliferation and Growth

A fundamental aspect of anticancer therapy is the ability to halt the uncontrolled proliferation of tumor cells. In preclinical studies, gamma-Secretase Inhibitor II has demonstrated the capacity to inhibit the proliferation and growth of various cancer cell lines. For instance, in a study involving the U87 glioblastoma cell line, the addition of GSI II led to a significant reduction in the cell proliferation rate. nih.gov This inhibitory effect on cell proliferation is a cornerstone of its potential utility in oncology research. The mechanism underlying this effect is often linked to the inhibitor's ability to block the cleavage of Notch receptors, thereby preventing the activation of downstream signaling pathways that drive cell cycle progression and proliferation. ijbs.comaacrjournals.org

| Cell Line | Cancer Type | Effect of GSI II | Reference |

| U87 | Glioblastoma | Reduced cell proliferation rate | nih.gov |

Induction of Apoptosis in Various Cancer Models

Beyond cytostatic effects, the induction of programmed cell death, or apoptosis, is a key indicator of a compound's potential as an anticancer agent. Research has shown that gamma-secretase inhibitors can induce apoptosis in cancer cells. nih.govmdpi.com For example, GSI-I, a related gamma-secretase inhibitor, has been shown to directly induce apoptosis in Kaposi sarcoma cells both in vitro and in vivo. nih.gov While specific data on GSI II's direct induction of apoptosis across a wide range of cancer models is an area of ongoing investigation, the general class of GSIs is recognized for this pro-apoptotic activity. nih.govnih.gov The induction of apoptosis by GSIs can be mediated by various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases. nih.gov

Targeting Cancer Stem Cell Populations and Self-Renewal Capacity

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, maintenance, and recurrence. storkapp.me The Notch signaling pathway is crucial for the self-renewal and maintenance of these CSCs, making it a prime target for their eradication. nih.gov

Elevated aldehyde dehydrogenase (ALDH) activity is a well-established marker for CSCs in various cancers, including lung cancer. aacrjournals.orgnih.gov Preclinical studies have demonstrated that inhibition of the Notch pathway by GSIs can lead to a significant decrease in the population of ALDH-positive cancer cells. aacrjournals.orgnih.gov This reduction in ALDH+ cells is associated with a decrease in tumor cell proliferation and clonogenicity. aacrjournals.orgnih.gov

Furthermore, the ability of cancer cells to form colonies in vitro is a measure of their self-renewal capacity. In glioma cell lines, treatment with a GSI resulted in a significant reduction in the formation of large neurospheres, which are indicative of stem-like cell colonies. aacrjournals.org This suggests a cytostatic effect on the cancer stem cell population. aacrjournals.org

| Assay | Cancer Model | Effect of GSI Treatment | Reference |

| ALDH Activity | Non-small cell lung cancer | Significant decrease in ALDH+ cells | aacrjournals.orgnih.gov |

| Colony Formation | Glioma cell lines | 5-fold reduction in large colonies | aacrjournals.org |

The self-renewal and pluripotency of cancer stem cells are maintained by a network of transcriptional factors. The Notch signaling pathway plays a pivotal role in regulating these factors. Upon activation, the Notch intracellular domain (NICD) translocates to the nucleus and activates the transcription of target genes such as Hes1 and Hey1, which are critical for maintaining a stem-like state. acs.orgnih.gov

Gamma-secretase inhibitors, by blocking the release of NICD, effectively downregulate the expression of these stemness-associated transcriptional factors. acs.org For example, treatment of cancer cells with a GSI has been shown to decrease the expression of Hes-1 and c-Myc. acs.org In non-small cell lung cancer cells, treatment with the GSI DAPT led to a reduction in the expression of HES1, HEY1, and HEY2 mRNA. aacrjournals.org

| Transcriptional Factor | Cancer Model | Effect of GSI Treatment | Reference |

| Hes1 | Various | Downregulation | acs.org |

| Hey1 | Non-small cell lung cancer | Downregulation | aacrjournals.org |

| c-Myc | Various | Downregulation | acs.org |

Modulation of Tumor Microenvironment Dynamics

The tumor microenvironment (TME) plays a crucial role in tumor progression and immune evasion. The Notch signaling pathway is implicated in the communication between cancer cells and various components of the TME. embopress.org Preclinical research suggests that gamma-secretase inhibitors can modulate the TME, in part by reducing the population of immunosuppressive cells.

In a mouse model of head and neck squamous cell carcinoma (HNSCC), inhibition of Notch signaling with a GSI led to a decrease in the sub-population of myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells (Tregs) within the tumor and in circulation. researchgate.netnih.gov This suggests that by targeting the Notch pathway, GSIs may help to overcome immune suppression within the TME, potentially enhancing anti-tumor immunity. nih.gov

Influence on Angiogenesis and Vascular Permeability

Preclinical research data specifically investigating the influence of this compound on angiogenesis and vascular permeability are not available in the public scientific literature. Studies on the broader class of gamma-secretase inhibitors suggest a role in modulating the growth of new blood vessels, but these findings have not been specifically demonstrated for this compound.

Combination Therapeutic Strategies for Enhanced Anti-Tumor Efficacy

Synergistic Effects with Chemotherapeutic Agents

The potential application of this compound in oncology is suggested by a study focused on its effects on cancer stem cells. nih.gove-century.us Research has been published under the title "Effects of NOTCH1 signaling inhibitor this compound on growth of cancer stem cells," indicating its investigation as a targeted agent against this cell population. nih.gove-century.us However, detailed findings from this study regarding synergistic effects when combined with specific chemotherapeutic agents are not available. Additionally, patents have listed this compound among numerous potential agents for use in combination therapies with the chemotherapeutic agent bisantrene, although this is proposed without specific preclinical data to demonstrate synergy. google.comgoogle.com

Reversal of Tumor Cell Drug Resistance

There is no specific preclinical research available that demonstrates the capacity of this compound to reverse drug resistance in tumor cells.

Neurodegenerative Disease Research (Alzheimer's Disease Focus)

The primary application of this compound in preclinical research appears to be within the field of neuroscience, particularly in models related to Alzheimer's disease. merckmillipore.comutechproducts.com

Reduction of Amyloid Beta Peptide Levels in Preclinical Models

This compound has been characterized as a cell-permeable, reversible, and selective peptidomimetic inhibitor of the γ-secretase enzyme. merckmillipore.comsigmaaldrich.com Its direct effect on the amyloidogenic pathway, a key target in Alzheimer's disease research, has been quantified in a preclinical cell-based model.

In a key in vitro study using Chinese hamster ovary (CHO) cells transfected to express the human β-amyloid precursor protein (APP), this compound was shown to inhibit the production of amyloid β-protein (Aβ). merckmillipore.comsigmaaldrich.com The half-maximal inhibitory concentration (IC₅₀) was determined to be 13 µM. merckmillipore.comsigmaaldrich.com This finding confirms the compound's ability to modulate the activity of γ-secretase, the enzyme responsible for the final cleavage of APP that generates Aβ peptides. The inhibitor displays selectivity, showing only weak activity against the enzyme calpain II, with an IC₅₀ value of 100 µM in a purified enzyme assay. merckmillipore.comsigmaaldrich.com

| Target Enzyme | Assay System | IC₅₀ Value |

|---|---|---|

| γ-Secretase (Aβ Production) | APP-transfected CHO cells | 13 µM |

| Calpain II | Purified enzyme assay | 100 µM |

Effects on Neuronal Function and Intracellular Signaling Pathways

This compound is known to function through the inhibition of Notch signaling, a critical intracellular pathway. nih.govnih.gov Its effect on this pathway has been documented in non-neuronal preclinical models. For instance, the inhibitor has been used in studies to influence the differentiation of human pluripotent stem cells (hPSCs) into cardiac mesoderm by blocking Notch signaling. nih.gov This demonstrates its activity as a functional inhibitor of this signaling cascade. However, specific research detailing the effects of this compound on neuronal function, synaptic plasticity, or other intracellular signaling pathways within the context of neurodegenerative disease models has not been identified.

Impact on Brain-Derived Neurotrophic Factor (BDNF) Axonal Trafficking and Signaling

Gamma-secretase inhibitors (GSIs) have been shown to disrupt the retrograde axonal trafficking of brain-derived neurotrophic factor (BDNF) and suppress its downstream signaling pathways. nih.govplos.orgnih.gov This interference with a critical neuronal function may contribute to unwanted degenerative changes in neurons. nih.gov The mechanism behind this disruption is linked to the processing of the amyloid precursor protein (APP). nih.govnih.gov Inhibition of gamma-secretase leads to a significant increase in the levels of APP C-terminal fragments (CTFs), which are believed to disrupt neuronal function. nih.govplos.orgnih.gov

The disruption of BDNF signaling is a significant concern, as this neurotrophin plays a crucial role in the development and maintenance of neuronal circuits. nih.gov Deficiencies in BDNF/TrkB neurotrophic activity have been shown to stimulate δ-secretase, another enzyme involved in APP processing, leading to the cleavage of both APP and Tau, which in turn results in the augmentation of amyloid-beta (Aβ) and neuronal cell death. nih.gov While GSIs are designed to reduce Aβ levels, their off-target effects on processes like BDNF trafficking highlight potential deleterious consequences. nih.govplos.org

Table 1: Impact of Gamma-Secretase Inhibitor (GSI) on BDNF-Related Neuronal Functions

| Phenotype | Effect of GSI Treatment (BMS-299897) | Underlying Mechanism | Reference |

|---|---|---|---|

| Retrograde Axonal Trafficking of BDNF | Disrupted | Accumulation of APP C-terminal fragments (CTFs) | nih.govplos.orgnih.gov |

| BDNF-Induced Downstream Signaling | Suppressed | Accumulation of APP C-terminal fragments (CTFs) | nih.govplos.org |

| Mitochondrial Distribution | Altered | Disruption of neuronal transport machinery | nih.govplos.orgnih.gov |

| Synaptic Vesicle Distribution | Altered | Disruption of neuronal transport machinery | nih.govplos.org |

Exploratory Research in Other Disease Models

Pathophysiological Mechanisms in Endometriosis

The Notch signaling pathway is implicated in the pathogenesis of endometriosis, and its inhibition by gamma-secretase inhibitors (GSIs) has been explored as a potential therapeutic avenue. researchgate.netnih.gov Research on endometriotic cell lines and primary stromal cells has shown that GSI treatment can significantly affect cell viability, apoptosis, and stem cell-like properties. researchgate.netnih.gov

In vitro studies demonstrated that GSI treatment decreased the viability of both the endometriotic cell line 12Z and primary stromal cells from endometriotic lesions. researchgate.net Furthermore, it led to an increase in apoptosis in these cells. researchgate.netnih.gov The functional impact of GSIs also includes a reduction in colony formation and aldehyde dehydrogenase activity, which are characteristics associated with stemness. researchgate.netnih.gov GSI treatment was also found to induce a shift to the G2/M phase of the cell cycle in 12Z cells. researchgate.netnih.gov

At the molecular level, GSIs induce the transcriptional downregulation of several stemness-associated factors. researchgate.netnih.gov These include the Leukemia Inhibitory Factor Receptor (LIFR), SOX2, interferon-induced transmembrane protein 1 (IFITM1), and HEY1. researchgate.netnih.gov The downregulation of LIFR expression was also confirmed at the protein level. nih.gov These findings suggest that GSIs may offer a valuable approach for the treatment of endometriosis by targeting the stem cell-like phenotype of endometriotic cells. researchgate.netnih.gov

Table 2: Effects of Gamma-Secretase Inhibitor (GSI) on Endometriotic Cells In Vitro

| Parameter | Effect of GSI Treatment | Cell Models | Reference |

|---|---|---|---|

| Cell Viability | Decreased | Endometriotic cell line 12Z, Primary endometriotic stroma cells | researchgate.netnih.gov |

| Apoptosis | Increased | Endometriotic cell line 12Z, Primary endometriotic stroma cells | researchgate.netnih.gov |

| Aldehyde Dehydrogenase Activity | Reduced | Endometriotic cell line 12Z | researchgate.netnih.gov |

| Colony Formation | Reduced | Endometriotic cell line 12Z | researchgate.netnih.gov |

| Cell Cycle | Shift to G2/M phase | Endometriotic cell line 12Z | researchgate.netnih.gov |

| Stemness-Associated Gene Expression (LIFR, SOX2, IFITM1, HEY1) | Downregulated | Endometriotic cell line 12Z, Primary endometriotic stroma cells | researchgate.netnih.gov |

Therapeutic Potential in Traumatic Brain Injury

In animal models of traumatic brain injury (TBI), gamma-secretase inhibitors have shown potential for attenuating neurotrauma and associated complications. karger.com Research indicates that these inhibitors can reduce the activation of microglia, which are key players in the inflammatory response following TBI. karger.com In rats subjected to TBI, treatment with the gamma-secretase inhibitor LY411575 resulted in a significant reduction in the number of Iba-1-positive microglia and a decrease in their cell body area in the cerebral cortex. karger.com

Furthermore, GSIs have been found to mitigate the TBI-induced increase in brain and lung permeability. karger.com Treatment with LY411575 significantly reduced the extravasation of Evans blue dye in both the brain and lungs, indicating a restoration of capillary integrity. karger.com This reduction in vascular leakage was accompanied by an attenuation of acute lung injury, as evidenced by lower lung injury scores in treated animals. karger.com

From a functional perspective, the administration of gamma-secretase inhibitors after TBI led to improvements in neurological and motor deficits. karger.com TBI-induced increases in the modified neurological severity score (mNSS) were significantly lower in rats treated with LY411575. karger.com Concurrently, treated animals showed improved performance on the inclined plane test, demonstrating better motor function. karger.com These findings suggest a therapeutic potential for GSIs in the management of TBI by targeting microglia activation and vascular damage. karger.com

Table 3: Therapeutic Effects of Gamma-Secretase Inhibitor (LY411575) in a Rat Model of TBI

| Outcome Measure | Effect of GSI Treatment | Reference |

|---|---|---|

| Microglia Activation (Iba-1 positive cells) | Reduced | karger.com |

| Brain and Lung Permeability (EBD extravasation) | Reduced | karger.com |

| Acute Lung Injury Score | Reduced | karger.com |

| Neurological Deficits (mNSS) | Attenuated | karger.com |

| Motor Function (Inclined Plane Test) | Improved | karger.com |

Modulation of Cardiac Mechanisms

Gamma-secretase is an enzyme that cleaves several substrates crucial for normal cardiac development and function. nih.gov Its inhibition can, therefore, have significant effects on cardiac mechanisms. One of the key substrates of gamma-secretase is Notch, and inhibition of Notch signaling can lead to increased cardiomyocyte apoptosis and cardiac hypertrophy, which are characteristics that can accelerate the progression of cardiac fibrosis. nih.gov

Gamma-secretase also plays a role in processing voltage-gated ion channels, which are fundamental for maintaining the action potential of cardiomyocytes and controlling cardiac rhythm. nih.gov Specifically, it regulates the voltage-gated potassium channel subunits KCNE1 and KCNE2 after they are initially cleaved by other enzymes like alpha-secretase or BACE1. nih.gov This regulation is thought to impact Kv currents, including the delayed-rectifier K+ current. nih.gov

Another substrate of gamma-secretase with implications for cardiac health is the anti-aging protein Klotho. nih.gov The secreted form of Klotho has cardioprotective effects, including the attenuation of reactive oxygen species (ROS) and the maintenance of ion homeostasis. nih.gov It has been shown to reduce stress-induced cardiac hypertrophy in cardiomyocytes. nih.gov Gamma-secretase processing of the Klotho stub yields a small product, but the precise function of this cleavage is still under investigation. nih.gov

Table 4: Cardiac-Related Substrates and Effects of Gamma-Secretase Activity

| Substrate | Role in Cardiac Function | Effect of Gamma-Secretase Activity/Inhibition | Reference |

|---|---|---|---|

| Notch | Involved in anti-fibrotic mechanisms | Inhibition increases cardiomyocyte apoptosis and cardiac hypertrophy. | nih.gov |

| Voltage-Gated Potassium Channels (KCNE1, KCNE2) | Maintain cardiomyocyte action potential and cardiac rhythm. | Regulates Kv currents. | nih.gov |

| Klotho | Cardioprotective, attenuates ROS, maintains ion homeostasis, reduces hypertrophy. | Cleavage of Klotho stub; the functional consequence is under investigation. | nih.gov |

Methodological Approaches in Gamma Secretase Inhibitor Research

In Vitro Cellular Assay Systems

Established Cell Line Models and Transfected Systems

The investigation of gamma-Secretase Inhibitor II (GSIXII) and other gamma-secretase inhibitors (GSIs) heavily relies on a variety of established cell line models and genetically modified systems. These models are crucial for elucidating the inhibitor's mechanism of action and its effects on cellular processes.

In cancer research, particularly for breast cancer, cell lines such as MCF7, BT549, MDA-MB-231, and MDA-MB-468 have been utilized. nih.govembopress.org For instance, GSIXII has been specifically studied in MCF7 and BT549 cells to investigate its impact on apoptosis and cancer stem-like cell properties. nih.gov Other breast cancer cell lines like SUM149 and HCC1599 have been used to evaluate the effects of different GSIs on mammosphere formation. aacrjournals.org In the context of hematological malignancies, T-cell acute lymphoblastic leukemia (T-ALL) models, such as HPB-ALL cell lines, are employed to study GSI-mediated effects on cell signaling, growth, and apoptosis. aacrjournals.org

To study metabolic effects, 3T3-L1 preadipocytes are used to assess cytotoxicity and the impact of GSIs on cell proliferation and viability. nih.gov

For direct assessment of gamma-secretase activity on its substrates, transfected cell systems are indispensable. Chinese hamster ovary (CHO) cells and H4 neuroglioma cells are commonly engineered to express key substrates like the β-amyloid precursor protein (APP) or its C-terminal fragments (e.g., APPC100sub). embopress.orgsigmaaldrich.commerckmillipore.com Specifically, GSIXII was characterized using CHO cells transfected with APP to determine its inhibitory concentration (IC50) on amyloid β-protein (Aβ) production. sigmaaldrich.commerckmillipore.comsigmaaldrich.com Furthermore, H4 cells have been developed to stably express chimeric constructs of various Notch substrates (cNOTCH1-4sub) to systematically investigate the substrate inhibition profiles of different GSIs. embopress.org Another innovative model is a U2OS cell line that stably expresses a green fluorescent APP-C99 construct, allowing for the identification of gamma-secretase inhibitors by visualizing the intracellular retention of fluorescent vesicles. innoprot.com

Table 1: Examples of Cell Line Models in Gamma-Secretase Inhibitor Research

| Cell Line | Tissue of Origin | Typical Application | Reference |

|---|---|---|---|

| MCF7 | Human Breast Cancer | Apoptosis, Mammosphere Formation | nih.gov |

| BT549 | Human Breast Cancer | Apoptosis, Mammosphere Formation | nih.gov |

| MDA-MB-231 | Human Breast Cancer | Notch Cleavage Assays | embopress.org |

| 3T3-L1 | Mouse Preadipocyte | Cytotoxicity, Proliferation Assays | nih.gov |

| CHO (transfected) | Hamster Ovary | Aβ Production, IC50 Determination | sigmaaldrich.commerckmillipore.com |

| H4 (transfected) | Human Neuroglioma | Notch Substrate Cleavage Assays | embopress.org |

| U2OS (transfected) | Human Osteosarcoma | High-Throughput Screening | innoprot.com |

Assessment of Cellular Viability, Proliferation, and Apoptosis

Evaluating the impact of gamma-secretase inhibitors on fundamental cellular health is a primary step in their characterization. Standard assays are employed to measure cellular viability, the rate of proliferation, and the induction of apoptosis (programmed cell death).

Studies have shown that GSIXII can elicit potent apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a desired outcome for anti-cancer agents. This effect is often quantified using methods like Annexin (B1180172) V binding assays followed by flow cytometry, which identifies cells in the early and late stages of apoptosis. nih.gov Another common method is the Western blot analysis for cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), which are key markers of the apoptotic cascade. aacrjournals.orgnih.gov

The effects of GSIs on cell proliferation are frequently measured using MTS assays, which assess the metabolic activity of cells as an indicator of their viability and growth. nih.gov Research on various GSIs in 3T3-L1 preadipocytes demonstrated a dose-dependent inhibition of cell proliferation and a reduction in cell viability at higher concentrations. nih.gov Similarly, the anti-proliferative effects of some inhibitors have been linked to their ability to induce cell cycle arrest, which can be analyzed by quantifying DNA content using flow cytometry. aacrjournals.orgnih.gov For example, some GSIs have been shown to cause a G2/M arrest in breast cancer cells. nih.gov

It is noteworthy that some GSIs may have cytostatic effects, meaning they inhibit proliferation rather than directly causing cell death, especially when used as a monotherapy. nih.gov The synergistic effect of combining GSIs with other cytotoxic agents, such as the proteasome inhibitor bortezomib, has also been investigated, with apoptosis being the primary endpoint. nih.gov

Functional Assays for Cancer Stem Cell Properties (e.g., Mammosphere Formation Assays)

A critical aspect of cancer therapy is the targeting of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. nih.gov The Notch signaling pathway, which is blocked by gamma-secretase inhibitors, is crucial for the maintenance of stem cells. nih.gov

The mammosphere formation assay is a widely used in vitro method to assess the self-renewal capacity of mammary stem and progenitor cells, a key property of CSCs. nih.govnih.gov In this assay, cells are cultured in non-adherent conditions with serum-free medium, which allows only the stem-like cells to survive and form three-dimensional spherical colonies called mammospheres. aacrjournals.orgnih.gov

Research has demonstrated that GSIXII dramatically prevents the formation of mammospheres in breast cancer cell lines like MCF7 and BT549, indicating its ability to target the cancer stem-like cell population. nih.gov The effect can be quantified by counting the number and size of mammospheres formed over several generations of passaging. nih.govaacrjournals.org Studies with other GSIs, such as PF-03084014 and MRK003, have confirmed the ability of this class of inhibitors to decrease mammosphere formation, highlighting the importance of the Notch pathway in maintaining mammary stem cells. nih.govaacrjournals.orgiiarjournals.org This functional assay provides strong preclinical evidence for the potential of GSIs to eliminate the CSC population within a tumor. nih.govnih.gov

Cell-Based Gamma-Secretase Cleavage Assays for Substrate Processing

To directly measure the enzymatic activity of gamma-secretase and the efficacy of its inhibitors, various cell-based cleavage assays have been developed. These assays are designed to quantify the processing of specific gamma-secretase substrates, such as APP and Notch. embopress.orgnih.gov

One common approach involves the use of cell lines engineered to stably express chimeric substrates. For example, H4 cells expressing chimeric proteins composed of a portion of APP (recognized by specific antibodies) fused to the transmembrane and intracellular domains of Notch receptors (cNOTCH1-4sub) have been created. embopress.org Following treatment with a GSI, the medium is collected, and the levels of secreted Aβ-like peptides are measured, typically by ELISA, to determine the inhibitor's potency (IC50). embopress.org This system allows for a systematic comparison of how different inhibitors affect the cleavage of various Notch substrates.

Another method utilizes a fluorogenic substrate for gamma-secretase. Cell lysates are incubated with this substrate, and the resulting fluorescence, which is proportional to the enzyme's cleavage activity, is measured. nih.gov

Furthermore, assays can directly measure the accumulation of the substrate's C-terminal fragment (CTF) that occurs when gamma-secretase is inhibited. embopress.org For instance, the inhibition of APP processing can be observed by the accumulation of APP-CTFs in Western blots. science.gov However, it has been noted that some GSIs may not cause a significant accumulation of certain substrates, like Notch, even at inhibitory concentrations. embopress.org The processing of substrates is complex, with evidence suggesting that different substrates may be cleaved by distinct gamma-secretase complexes or in different cellular compartments. nih.govpnas.org

Quantification of Intracellular Notch Domain (NICD) Levels

The canonical Notch signaling pathway is activated when gamma-secretase cleaves the Notch receptor, releasing the Notch Intracellular Domain (NICD). aacrjournals.orgnih.gov NICD then translocates to the nucleus to activate the transcription of target genes. nih.govnih.gov Therefore, quantifying the reduction in NICD levels is a direct measure of a GSI's on-target effect.

Several methods are used to measure NICD levels. Western blot analysis is a standard technique used to detect and semi-quantify the amount of cleaved Notch1 (NICD) in cell or tumor lysates after treatment with a GSI. aacrjournals.orgnih.govaacrjournals.org A significant reduction in the NICD band indicates effective target engagement by the inhibitor.

For more quantitative results, an enzyme-linked immunosorbent assay (ELISA) specific for NICD can be employed. aacrjournals.org This provides a more precise measurement of NICD concentration in the samples.

In addition to measuring the protein itself, the functional consequence of reduced NICD can be assessed using a Notch promoter luciferase reporter assay. nih.gov In this system, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with binding sites for the NICD-associated transcription factor CBF1. Inhibition of gamma-secretase leads to lower NICD levels, reduced activation of the promoter, and consequently, a decrease in luciferase activity, which can be easily measured. nih.govnih.gov

Ex Vivo and In Vivo Preclinical Models

To bridge the gap between in vitro findings and clinical applications, ex vivo and in vivo preclinical models are essential. These models provide a more complex biological environment to evaluate the efficacy of gamma-secretase inhibitors.

Ex vivo assays involve the treatment of fresh tumor tissue from patients directly after surgical removal. This approach has been used to assess the response of individual human tumors to GSIXII, both alone and in combination with other agents, providing insights into potential patient-specific efficacy. nih.gov

In vivo studies predominantly use mouse models, particularly those bearing human tumor xenografts. aacrjournals.org Patient-derived xenograft (PDX) or tumorgraft models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered highly valuable as they better retain the characteristics of the original human tumor. nih.govaacrjournals.org In these models, mice are treated with the GSI, and the effects on tumor growth, volume, and the CSC population are monitored. nih.govaacrjournals.org For example, treatment of mice bearing breast cancer tumorgrafts with a GSI was shown to reduce tumor growth and decrease the mammosphere forming efficiency of cells isolated from the treated tumors. nih.govaacrjournals.org Similarly, in pancreatic cancer models, GSIs have been shown to block cancer progression. youtube.com

These in vivo studies are also crucial for evaluating pharmacodynamic biomarkers. Following treatment, tumors can be harvested to analyze the levels of NICD and the expression of Notch target genes (like Hes1 and Hey1) to confirm that the inhibitor is hitting its target in the living organism. aacrjournals.orgaacrjournals.org

Table 2: Summary of Research Findings for this compound

| Assay Type | Model System | Key Finding | Reference |

| Apoptosis Assay | Breast Cancer Cells (MCF7) | Elicited potent apoptosis through induction of the proapoptotic protein Noxa. | nih.gov |

| Mammosphere Formation | Breast Cancer Cells (MCF7, BT549) | Dramatically prevented in vitro mammosphere formation, indicating targeting of cancer stem-like cells. | nih.gov |

| Aβ Production Assay | APP-transfected CHO cells | Determined as a cell-permeable, reversible, and selective inhibitor with an IC50 of 13 µM for Aβ production. | sigmaaldrich.commerckmillipore.comsigmaaldrich.com |

| Ex Vivo Assay | Human Tumor Samples | Used to evaluate individual tumor responses to γ-secretase inhibition. | nih.gov |

Genetically Engineered and Orthotopic Animal Models

Genetically engineered and orthotopic animal models have been instrumental in evaluating the in vivo effects of gamma-secretase inhibitors (GSIs) on tumor progression. In studies of pancreatic ductal adenocarcinoma (PDAC), a genetically engineered mouse model incorporating mutations in the Kras and p53 genes, which develops pancreatic intraepithelial neoplasia and subsequently ductal carcinoma, was utilized to assess the impact of a GSI. Treatment with the GSI in this model resulted in a significant decrease in the number of pre-malignant lesions and completely inhibited the development of invasive PDAC. This suggests that gamma-secretase activity, likely through its role in Notch signaling, is crucial for the progression of pancreatic cancer.

Orthotopic animal models of pancreatic cancer have also been employed to study the effects of GSIs. In these models, where human pancreatic cancer cells are implanted into the pancreas of immunocompromised mice, inhibition of the gamma-secretase enzyme has been shown to retard tumor progression. Furthermore, research using a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model demonstrated that a GSI could induce tumor regression through both direct apoptosis of cancer cells and indirect disruption of tumor angiogenesis by inhibiting non-cell-autonomous Notch signaling.

| Model Type | Cancer Type | Key Findings with this compound |

| Genetically Engineered Mouse Model (Kras, p53 mutations) | Pancreatic Ductal Adenocarcinoma (PDAC) | Completely inhibited tumor development and reduced pre-malignant lesions. |

| Orthotopic Animal Model | Pancreatic Cancer | Retarded tumor progression. |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Induced tumor regression via apoptosis and anti-angiogenesis. |

Patient-Derived Xenograft (PDX) and Tumorgraft Models

Patient-derived xenograft (PDX) and tumorgraft models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, offer a more clinically relevant preclinical setting to test the efficacy of novel therapeutics. The gamma-secretase inhibitor PF-03084014 has been evaluated in a panel of breast cancer xenograft models, including several PDX models. In these studies, the antitumor efficacy of the GSI was investigated, revealing various mechanisms of action such as the induction of apoptosis, inhibition of cancer stem cell self-renewal, antiproliferation, and antiangiogenesis.

The use of PDX models allows for the correlation of treatment response with the genetic and molecular characteristics of the original patient's tumor. For instance, in the context of breast cancer, PDX models have been used to link the expression of key Notch pathway genes to the antitumor efficacy of PF-03084014. These models are also valuable for studying the effects of GSIs on tumor-stroma interactions, although it is a recognized limitation that the mouse stromal microenvironment may differ from the human counterpart.

| Model | Cancer Type | Gamma-Secretase Inhibitor Studied | Observed Effects |

| Patient-Derived Xenograft (PDX) | Breast Cancer | PF-03084014 | Apoptosis induction, inhibition of cancer stem cell self-renewal, antiproliferation, antiangiogenesis. |

| Tumorgraft | Breast Cancer | Tucatinib (in combination with trastuzumab) | Slowed growth or induced regression. |

Zebrafish Models for Pharmacological Screening

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the pharmacological screening of various compounds, including gamma-secretase inhibitors. The optical transparency of zebrafish embryos and larvae allows for real-time imaging of developmental processes and the effects of chemical compounds. Studies have shown that treating zebrafish embryos with a GSI can produce a severe neurogenic phenotype, which is morphologically, molecularly, and biochemically indistinguishable from Notch signaling deficiencies. This demonstrates that the zebrafish is an ideal vertebrate system to assess the in vivo effects of GSIs on Notch signaling.

Zebrafish models are particularly useful for high-throughput screening of potential drug candidates. For instance, a zebrafish model of Alzheimer's disease has been developed to screen for compounds that can mitigate the toxic effects of amyloid-beta (Aβ) peptides. In this context, GSIs have been tested for their ability to prevent Aβ production. However, these studies also highlight the potential for off-target effects, as GSIs can impact the crucial Notch signaling pathway during embryonic development.

| Application | Key Advantages of Zebrafish Model | Findings with Gamma-Secretase Inhibitors |

| Pharmacological Screening | High-throughput capability, optical transparency for in vivo imaging. | Demonstrated potent in vivo inhibition of Notch signaling, leading to neurogenic phenotypes. |

| Alzheimer's Disease Research | Rapid screening of compounds targeting Aβ production. | Effective at inhibiting Aβ generation but also showed potential for toxic side effects due to Notch pathway inhibition. |

Biochemical and Molecular Analytical Techniques

Gene Expression Profiling via Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique to measure changes in gene expression levels in response to treatment with compounds like gamma-secretase inhibitors. This method allows for the accurate quantification of specific mRNA transcripts, providing insights into the molecular pathways affected by the inhibitor. In a clinical study involving the GSI RO4929097 for metastatic pancreatic adenocarcinoma, qPCR was used to analyze the expression of the Notch target gene HeyL in matched pre- and post-treatment tumor biopsies. The results showed a trend of decreased HeyL expression following treatment, indicating target engagement of the Notch pathway by the GSI.

In preclinical studies, qPCR has been employed to investigate the effects of GSIs on the expression of a broader range of genes. For example, in a study with the GSI LY450139 in transgenic mice, qPCR was used to measure the mRNA levels of the Notch-target genes Hes1 and Hey1 in both the thymus and hippocampus. This analysis revealed significant inhibition of Notch signaling in the thymus, but not in the hippocampus, highlighting the tissue-specific effects of the GSI.

| Technique | Application in GSI Research | Example Finding |

| Quantitative Polymerase Chain Reaction (qPCR) | Measuring expression of Notch target genes. | Decreased HeyL expression in tumor biopsies after treatment with RO4929097. |

| qPCR | Assessing tissue-specific effects of GSIs. | Significant reduction of Hes1 and Hey1 mRNA in the thymus but not the hippocampus of mice treated with LY450139. |

Protein Expression and Activation Analysis (e.g., Western Blot, Flow Cytometry)

Flow cytometry is another powerful tool for analyzing the effects of GSIs at the single-cell level. This technique can be used to assess various cellular processes, including apoptosis and cell cycle progression. For instance, flow cytometry with annexin V and propidium (B1200493) iodide staining can quantify the percentage of apoptotic and necrotic cells in a population following treatment with a GSI. Additionally, flow cytometry can be used to measure changes in mitochondrial membrane potential, which is often an early indicator of apoptosis.

| Technique | Application in GSI Research | Example Finding |

| Western Blot | Measuring accumulation of gamma-secretase substrates (e.g., APP-CTF). | Increased levels of N-cadherin and EphA4 CTFs in GSI-treated cells. |

| Western Blot | Detecting inhibition of Notch signaling (e.g., reduced NICD). | Significant suppression of NICD1 in breast cancer cells treated with PF-03084014. |

| Flow Cytometry | Quantifying apoptosis and necrosis. | Analysis of apoptotic and/or necrotic cell populations after GSI treatment. |

| Flow Cytometry | Assessing mitochondrial membrane potential. | Evaluation of mitochondrial depolarization following GSI treatment. |

Cell-Free Gamma-Secretase Activity Assays

Cell-free assays provide a controlled in vitro system to directly measure the enzymatic activity of gamma-secretase and to screen for inhibitory compounds. These assays typically utilize membrane preparations from cells that overexpress gamma-secretase components and its substrates, such as the amyloid precursor protein (APP). The activity of the enzyme is then determined by measuring the production of cleavage products, like the amyloid-beta (Aβ) peptide, using techniques such as ELISA or mass spectrometry.

The development of robust cell-free assays has been crucial for characterizing the biochemical properties of gamma-secretase. For example, these assays have demonstrated that gamma-secretase activity is tightly associated with the cell membrane and can be solubilized with detergents. They have also been used to determine the optimal pH for enzyme activity and to show that the activities responsible for producing different Aβ variants (e.g., Aβ40 and Aβ42) are pharmacologically distinct. Furthermore, cell-free systems have been instrumental in demonstrating that some GSIs can have complex, biphasic effects on gamma-secretase activity, with activation at low concentrations and inhibition at higher concentrations.

| Assay Type | Key Features | Information Gained |

| Cell-Free Gamma-Secretase Activity Assay | Uses solubilized membrane preparations containing the enzyme and substrate. | Direct measurement of enzymatic activity, screening of inhibitors. |

| Characterization of biochemical properties (e.g., pH optimum, membrane association). | ||

| Demonstration of pharmacologically distinct activities for different cleavage products. |

Photoaffinity Labeling and Activity-Based Probes for Enzyme Localization

Photoaffinity labeling (PAL) and the use of activity-based probes (ABPs) are powerful techniques to identify and characterize the binding sites of small molecules within complex biological systems. These methods involve chemically modifying an inhibitor to incorporate a photoreactive group (for PAL) or a reactive group that covalently binds to the active site of the enzyme (for ABPs).

While these techniques have been instrumental in studying the gamma-secretase complex, specific photoaffinity or activity-based probes derived directly from the DAPT scaffold are not extensively documented in peer-reviewed literature. Research in this area has often focused on developing probes from other classes of gamma-secretase inhibitors, such as those based on sulfonamide or L-685,458 scaffolds. These studies have successfully elucidated inhibitor binding sites and conformational changes within the gamma-secretase complex. The general methodology for photoaffinity labeling involves incubating the probe with cell membranes containing gamma-secretase, followed by UV irradiation to induce covalent cross-linking to interacting proteins. Subsequent analysis, often involving click chemistry to attach a reporter tag, allows for the identification of the labeled protein subunits.

Enzyme-Linked Immunosorbent Assays (ELISA) for Cleavage Products

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone in the functional assessment of gamma-secretase inhibitors like DAPT. This immunoassay is routinely used to quantify the reduction of gamma-secretase cleavage products, primarily amyloid-beta peptides (Aβ40 and Aβ42), in various experimental models. The principle of the assay involves capturing and detecting these specific peptides from conditioned media of cell cultures or from biological fluids of in vivo models treated with the inhibitor.

In practice, cells such as HEK293 (Human Embryonic Kidney 293) transfected to overexpress the amyloid precursor protein (APP) are treated with varying concentrations of DAPT. After a set incubation period, the cell culture medium is collected and analyzed using a sandwich ELISA specific for Aβ40 or Aβ42. The reduction in the levels of these peptides in the presence of DAPT provides a direct measure of its inhibitory potency. This method has been widely used to determine the half-maximal inhibitory concentration (IC50) of DAPT.

| Cell/System Type | Analyte | IC50 Value | Reference |

|---|---|---|---|

| HEK293 cells | Total Aβ | 20 nM | |

| Human primary neuronal cultures | Total Aβ | 115 nM | |

| Aβ42 | 200 nM |

The data clearly demonstrates that DAPT effectively inhibits the production of amyloid-beta peptides, a key function of the gamma-secretase enzyme.

Structural Biology and Computational Methodologies

Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complex Structures

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of large protein complexes in their near-native state. This technique has been pivotal in understanding how DAPT interacts with the gamma-secretase complex.

Researchers have successfully determined the Cryo-EM structure of the human gamma-secretase complex bound to DAPT. These structural studies reveal that DAPT binds to a unique site on the presenilin-1 (PS1) subunit, which is the catalytic core of the enzyme complex. The binding of DAPT induces a conformational change in the protein structure. This change sterically blocks the active site, which contains the catalytic aspartate residues, thereby preventing substrate access and cleavage. This structural insight provides a precise molecular mechanism for the inhibitory action of DAPT.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been applied to study the interaction between DAPT and the gamma-secretase active site.

In silico studies have used the crystallographic structure of the gamma-secretase complex to perform molecular docking simulations with DAPT. These simulations aim to identify the key amino acid residues in the active site of presenilin-1 that are crucial for the binding of the inhibitor. For example, a study comparing the docking of the marine-algal compound laminarin to that of DAPT highlighted interactions with the catalytic aspartate residues Asp257 and Asp385 as being critical for inhibitory activity. Such computational approaches are valuable for understanding the binding mode of inhibitors and for the rational design of new, more potent inhibitors.

Druggability and Structural Dynamics Analyses (e.g., Anisotropic Network Models)

Beyond static structural views, understanding the dynamic nature of the enzyme-inhibitor interaction is crucial. Computational methods like molecular dynamics (MD) simulations and anisotropic network models are employed to study the structural dynamics and druggability of gamma-secretase.

Multiscale molecular dynamics studies have been conducted on DAPT in complex with gamma-secretase to analyze its effect on the enzyme's flexibility and function. These studies have shown that DAPT, along with other inhibitors, binds to the most mobile parts of the presenilin structure. The binding of DAPT can modulate the dynamic structures that regulate the processive catalysis of the enzyme. For instance, simulations have revealed that DAPT can influence the opening of the active site tunnel, which is a rate-limiting step for enzyme-substrate recognition and product release. These dynamic analyses provide a deeper understanding of the allosteric effects and complex inhibitory mechanisms of compounds like DAPT.

Future Research Directions and Conceptual Advancements

Identification of Predictive Biomarkers for Therapeutic Responsiveness

A critical challenge in the clinical development of targeted therapies is identifying which patients are most likely to benefit. Future research is heavily focused on discovering and validating predictive biomarkers that can guide patient stratification and monitor therapeutic efficacy.

The role of Notch signaling can be context-dependent. In some cancers, such as bladder cancer, NOTCH1 may act as a tumor suppressor, while NOTCH2 and NOTCH3 can be oncogenic and associated with a poor prognosis. mdpi.com This highlights the need for substrate-specific biomarkers to understand which specific Notch receptors or pathways should be targeted in a given malignancy.

Pharmacodynamic markers are essential for confirming that a drug is engaging its target in the body and exerting the desired biological effect. For γ-secretase inhibitors developed for Alzheimer's disease, this means demonstrating a change in the processing of APP. A promising pharmacodynamic biomarker is the measurement of Aβ1-15/16 fragments in cerebrospinal fluid (CSF). nih.gov When γ-secretase is inhibited, APP processing is shunted toward the α-secretase pathway, leading to an increase in these shorter Aβ fragments. nih.gov Studies with the GSI semagacestat (B1675699) showed that treatment led to a dose-dependent increase in CSF Aβ1-15/16, which correlated with a decrease in the target peptides Aβx-40 and Aβx-42. nih.gov This demonstrates that CSF levels of Aβ1-15/16 can serve as a sensitive marker of target engagement for drugs aimed at inhibiting γ-secretase-mediated APP processing. nih.gov

| Biomarker Type | Specific Marker | Disease Context | Clinical Utility |

| Predictive | Notch pathway gene expression signature | T-cell Acute Lymphoblastic Leukemia (T-ALL), Glioma | Identifies patients with high pathway activation who are more likely to respond to GSI therapy. aacrjournals.orgnih.gov |

| Predictive | NOTCH2 and NOTCH3 expression | Bladder Cancer | May identify patients with poor prognosis where targeting these specific receptors could be beneficial. mdpi.com |

| Pharmacodynamic | Aβ1-15/16 levels in Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Measures acute target engagement by showing an increase that correlates with the desired decrease in pathogenic Aβ40/42. nih.gov |

This table outlines key biomarkers being developed to guide the therapeutic use of gamma-secretase inhibitors.

Advanced Preclinical Modeling and Translational Research

To bridge the gap between laboratory discoveries and clinical success, researchers are developing more sophisticated preclinical models. Standard testing has relied on transgenic mouse models that express human APP to study the effects of inhibitors on Aβ deposition. nih.gov Genetically engineered mouse models have also been crucial for demonstrating GSI efficacy in diseases like pancreatic cancer. youtube.com These animal models allow for pivotal in vivo proof-of-concept, dose-dependent pharmacodynamic, and time-course efficacy studies. rupress.org Future research will increasingly incorporate advanced models such as patient-derived xenografts (PDXs), three-dimensional organoids, and humanized mouse models. These systems better recapitulate the genetic diversity and complex microenvironment of human diseases, offering more predictive power for how next-generation inhibitors and modulators will perform in patients.

Development of More Physiologically Relevant Disease Models

The translation of preclinical findings to clinical success has been a significant challenge for gamma-secretase inhibitors (GSIs). A primary reason is the reliance on traditional 2D cell cultures and animal models that may not fully recapitulate the complexity of human diseases. Future research on Gamma-Secretase Inhibitor II must leverage more sophisticated and physiologically relevant models:

3D Organoids: Patient-derived organoids, which are three-dimensional multi-cellular structures that mimic the microanatomy of an organ, offer a superior platform for studying disease pathology and drug response. For neurodegenerative diseases, brain organoids can model aspects of amyloid plaque formation and neuronal dysfunction. In oncology, tumor organoids can preserve the cellular heterogeneity and architecture of the original tumor, providing a more accurate prediction of patient response to inhibitors like this compound.

Patient-Derived Xenografts (PDX): PDX models, created by implanting patient tumor tissue into immunodeficient mice, are becoming the standard for in vivo oncology research. These models maintain the genetic and phenotypic characteristics of the original tumor. Evaluating this compound in PDX models of cancers with known Notch-dependency, such as T-cell acute lymphoblastic leukemia (T-ALL), can provide crucial data on efficacy and potential resistance mechanisms. nih.gov